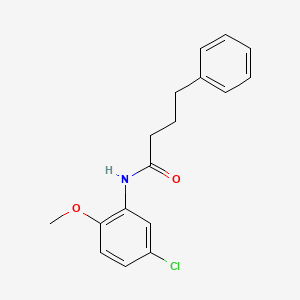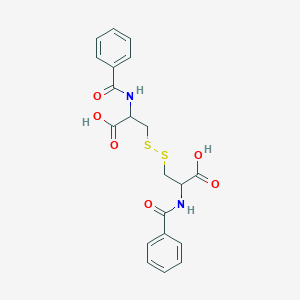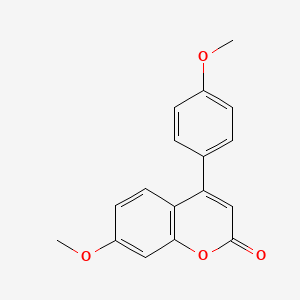![molecular formula C17H18N2O3 B5693680 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)
3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as FIPI and is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.
Mecanismo De Acción
FIPI inhibits the activity of 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide by binding to its catalytic domain and preventing its interaction with its substrate. This results in the inhibition of the production of phosphatidic acid, which is a key signaling molecule in various cellular processes.
Biochemical and Physiological Effects:
FIPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration of cancer cells. FIPI has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using FIPI in lab experiments is its specificity towards 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide. This allows researchers to study the effects of this compound inhibition on various cellular processes without affecting other enzymes or pathways. However, one of the limitations of using FIPI is its potential toxicity towards cells, which can affect the interpretation of results.
Direcciones Futuras
There are various future directions for the study of FIPI. One of the major areas of research is the development of more potent and specific 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide inhibitors. Another area of research is the study of the effects of FIPI on various disease models, such as cancer and inflammation. Additionally, the development of new methods for the delivery of FIPI to cells and tissues is also an area of interest for future research.
In conclusion, this compound or FIPI is a potent inhibitor of this compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including cancer and inflammation, make it a promising compound for future research. However, further studies are required to fully understand its mechanism of action and its effects on cellular processes.
Métodos De Síntesis
The synthesis of FIPI involves the reaction of 2-furylboronic acid with 4-(isobutyrylamino)phenylacetic acid followed by the coupling of the resulting product with acryloyl chloride. The final product is then purified through column chromatography to obtain pure FIPI.
Aplicaciones Científicas De Investigación
FIPI has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is the study of its mechanism of action and its effects on cellular processes. FIPI has been shown to inhibit the activity of 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide, which is involved in various cellular processes such as membrane trafficking, signal transduction, and cell proliferation.
Propiedades
IUPAC Name |
N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(2)17(21)19-14-7-5-13(6-8-14)18-16(20)10-9-15-4-3-11-22-15/h3-12H,1-2H3,(H,18,20)(H,19,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDGEUGHKZDAPB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)

![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)
![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)
![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)


![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)
